molecular formula C13H14O3 B12540155 3-Methylphenyl 2-oxocyclopentane-1-carboxylate CAS No. 143662-84-4

3-Methylphenyl 2-oxocyclopentane-1-carboxylate

Katalognummer: B12540155
CAS-Nummer: 143662-84-4
Molekulargewicht: 218.25 g/mol
InChI-Schlüssel: BGWHJYQQJSJHDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methylphenyl 2-oxocyclopentane-1-carboxylate is an organic compound with a complex structure that includes a cyclopentane ring, a carboxylate group, and a methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylphenyl 2-oxocyclopentane-1-carboxylate can be achieved through several methods. One common approach involves the reaction of 3-methylphenol with 2-oxocyclopentanecarboxylic acid in the presence of a suitable catalyst. The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methylphenyl 2-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism .

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound. These products have diverse applications in different fields of research and industry .

Wissenschaftliche Forschungsanwendungen

3-Methylphenyl 2-oxocyclopentane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-Methylphenyl 2-oxocyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-Methylphenyl 2-oxocyclopentane-1-carboxylate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be suitable .

Eigenschaften

CAS-Nummer

143662-84-4

Molekularformel

C13H14O3

Molekulargewicht

218.25 g/mol

IUPAC-Name

(3-methylphenyl) 2-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C13H14O3/c1-9-4-2-5-10(8-9)16-13(15)11-6-3-7-12(11)14/h2,4-5,8,11H,3,6-7H2,1H3

InChI-Schlüssel

BGWHJYQQJSJHDY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)OC(=O)C2CCCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.